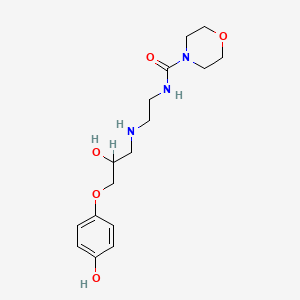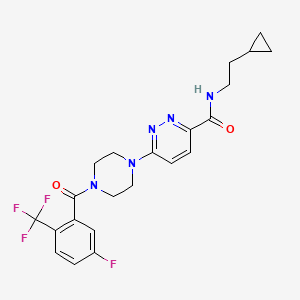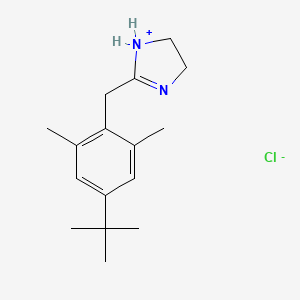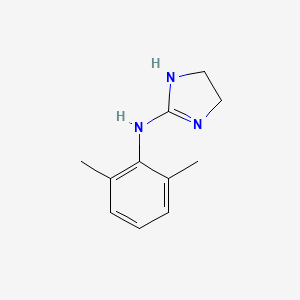
Zalcitabine
Overview
Description
Zalcitabine, also known as 2’,3’-dideoxycytidine, is a nucleoside analog reverse-transcriptase inhibitor (NRTI) that was used in the treatment of HIV/AIDS. It was sold under the trade name Hivid. This compound was the third antiretroviral drug approved by the Food and Drug Administration (FDA) for the treatment of HIV/AIDS . due to its less potent effects compared to other NRTIs and its association with serious adverse events, it is now rarely used and has been discontinued in many countries .
Mechanism of Action
Target of Action
Zalcitabine, also known as dideoxycytidine, is a nucleoside analog reverse-transcriptase inhibitor (NRTI) primarily targeting the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) .
Mode of Action
This compound inhibits the activity of HIV-1 RT in two ways . Firstly, it competes with the natural substrate dGTP . Secondly, it incorporates itself into the viral DNA . This incorporation results in the termination of the viral DNA chain growth due to the absence of a 3’-hydroxyl group . This dual action makes this compound a potent inhibitor of HIV replication .
Biochemical Pathways
This compound is a derivative of the naturally existing deoxycytidine . It is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .
Pharmacokinetics
This compound has a high bioavailability of over 80% . It is metabolized in the liver and has a half-life of approximately 2 hours . About 80% of this compound is excreted renally . These properties impact the drug’s bioavailability and determine the frequency of its administration.
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication . By terminating the growth of viral DNA, this compound prevents the virus from multiplying and spreading . It’s important to note that this compound’s principal toxic side effect is axonal degeneration resulting in peripheral neuropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antivirals can enhance its efficacy
Biochemical Analysis
Biochemical Properties
Zalcitabine inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate deoxyguanosine triphosphate (dGTP) and by its incorporation into viral DNA . This results in the termination of viral DNA growth . The compound is a potent inhibitor of HIV replication at low concentrations .
Cellular Effects
This compound exerts its effects on various types of cells, including T cells and other HIV target cells . It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, which is crucial for the replication of the virus . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP). This metabolite interferes with viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), as well as incorporating into viral DNA .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of HIV replication at low concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound was administered to rats via an intravenous injection (20 mg/kg) in the presence or absence of ketoprofen or naproxen (20 mg/kg), and the pharmacokinetic parameters were determined .
Metabolic Pathways
This compound is not reported to undergo significant hepatic metabolism; it is mainly phosphorylated intracellularly to this compound triphosphate, the active substrate for HIV-reverse transcriptase .
Transport and Distribution
This compound is distributed within cells and tissues . It is predominantly eliminated by the renal route, with a half-life of 2 hours .
Subcellular Localization
It is known that this compound is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .
Preparation Methods
Zalcitabine is synthesized through a multi-step chemical process. The synthesis involves the conversion of cytidine to 2’,3’-dideoxycytidine by replacing the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms . The reaction conditions typically involve the use of protective groups to prevent unwanted reactions at other positions on the molecule. Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Zalcitabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Zalcitabine has been extensively studied for its antiviral properties, particularly against HIV. It has been used in combination with other antiretroviral drugs to enhance its efficacy . Research has also explored its use in molecular biology as a tool for studying DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Zalcitabine is similar to other nucleoside analog reverse-transcriptase inhibitors such as zidovudine (AZT), didanosine (ddI), and stavudine (d4T) . this compound is unique in its specific chemical structure and its particular mechanism of action . Compared to these similar compounds, this compound has a narrower therapeutic window and is associated with more severe side effects, which has limited its use in clinical practice .
Properties
IUPAC Name |
4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREGKURFCTUGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928175 | |
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7481-89-2, 133525-08-3 | |
| Record name | 2',3'-DIDEOXYCYTIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)








